2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide involves a multi-step process. Starting with the synthesis of 2-furan-2-ylacetamides, a method reported involves the use of (Z)-2-en-4-yn-1-ols as starting materials. These undergo a palladium-catalyzed oxidative aminocarbonylation of the triple bond to yield 2-ynamide intermediates. These intermediates then undergo intramolecular conjugate addition to form 2-(5H-furan-2-ylidene)acetamide derivatives. These derivatives can be aromatized to yield the final furanacetamide derivatives . Although the exact synthesis of 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide is not detailed in the provided papers, it is likely that a similar palladium-catalyzed process could be applied to the indole carbaldehyde oxime to introduce the furan-2-ylmethyl side chain.
Molecular Structure Analysis
The molecular structure of the compounds is characterized by spectroscopic methods such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . These techniques provide detailed information about the functional groups, the molecular framework, and the purity of the synthesized compounds. The presence of the indole nucleus and the furan ring in the compound suggests a complex structure with multiple reactive sites, which could be crucial for its chemical reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds is not explicitly detailed in the provided papers. However, the presence of the indole and furan rings, as well as the acetamide group, suggests that these compounds could participate in various chemical reactions. The indole nucleus is known for its reactivity in electrophilic substitution reactions, while the furan ring can undergo addition reactions due to its aromatic character. The acetamide group could be involved in hydrolysis or nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structure and the presence of specific functional groups. The indole and furan rings contribute to the aromaticity of the compound, which can affect its solubility and stability. The acetamide group can influence the compound's boiling point, melting point, and solubility in water and organic solvents. The antioxidant activity of similar compounds has been evaluated using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, indicating that these compounds can act as potential antioxidant agents .
Scientific Research Applications
Indole Derivatives in Hepatic Protection
Indole-3-Carbinol (I3C) and its derivatives, such as DIM, LTr1, HI-IM, and ICZ, have been recognized for their protective effects on chronic liver injuries. These compounds modulate transcriptional factors and signaling pathways, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of hepatotoxic substances. They exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects on hepatic protection through pleiotropic mechanisms (Wang et al., 2016).
Pharmacological Activities of Phenoxy Acetamide Derivatives
The chemical diversity of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, has been explored for pharmacologically interesting compounds. These derivatives are investigated for their potential as therapeutic agents with various biological activities, such as antiviral, antitumor, and antimycobacterial actions (Al-Ostoot et al., 2021).
Indole Synthesis and Classification
A comprehensive framework for classifying all indole syntheses has been presented, offering insight into the strategic approaches to indole construction. This classification aids in understanding the current state of the art and directs efforts towards overcoming challenges in indole synthesis (Taber & Tirunahari, 2011).
Bioactive Furanyl- and Thienyl-Substituted Compounds
The significance of furan and thiophene rings in medicinal chemistry, particularly in purine and pyrimidine nucleobases, nucleosides, and their analogues, has been highlighted. These heterocyclic compounds show potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian applications (Ostrowski, 2022).
Safety and Hazards
properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-7,9,11H,8,10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWOBHMICDZEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354954 |
Source
|
Record name | 2-(3-Formyl-1H-indol-1-yl)-N-[(furan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide | |
CAS RN |
347319-95-3 |
Source
|
Record name | 2-(3-Formyl-1H-indol-1-yl)-N-[(furan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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